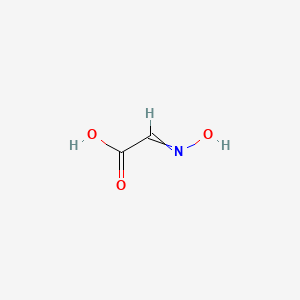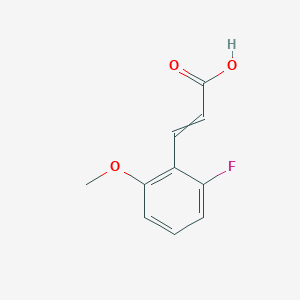![molecular formula C17H17NO5 B12441915 (2E)-3-(3,4-dihydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12441915.png)
(2E)-3-(3,4-dihydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3,4-dihydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple hydroxyl groups and an amide linkage, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dihydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and 4-hydroxyphenethylamine.
Condensation Reaction: The aldehyde group of 3,4-dihydroxybenzaldehyde reacts with the amine group of 4-hydroxyphenethylamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amide Formation: The amine reacts with a suitable acylating agent, such as acryloyl chloride, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-dihydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antioxidant or anti-inflammatory properties.
Medicine: As a lead compound for drug development, particularly for diseases involving oxidative stress or inflammation.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dihydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enamide involves its interaction with molecular targets and pathways. The hydroxyl groups may participate in redox reactions, while the amide linkage may interact with enzymes or receptors. The specific molecular targets and pathways depend on the biological context and the compound’s specific activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,4-dihydroxyphenyl)prop-2-enamide: Lacks the additional hydroxyphenyl group.
(2E)-3-(4-hydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enamide: Lacks the dihydroxyphenyl group.
Uniqueness
(2E)-3-(3,4-dihydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enamide is unique due to its combination of multiple hydroxyl groups and an amide linkage, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C17H17NO5 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C17H17NO5/c19-13-5-3-12(4-6-13)16(22)10-18-17(23)8-2-11-1-7-14(20)15(21)9-11/h1-9,16,19-22H,10H2,(H,18,23) |
InChI Key |
WFSBMHVPEBWUPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CNC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Bromomethyl)phenyl]prop-2-enoic acid](/img/structure/B12441841.png)
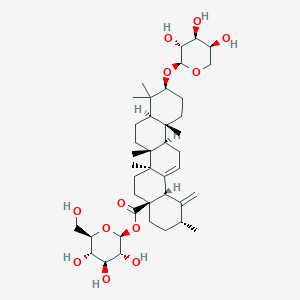
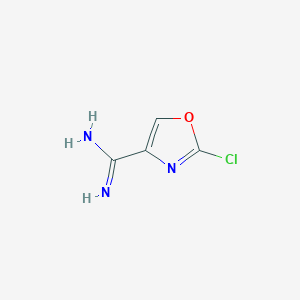
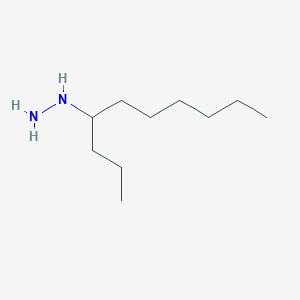
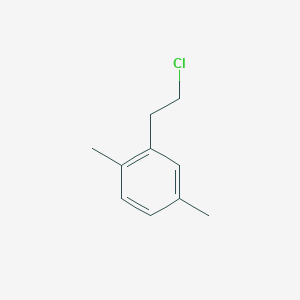
![2-{(E)-[4-(azepan-1-ylsulfonyl)phenyl]diazenyl}-6-bromo-4-tert-butylphenol](/img/structure/B12441876.png)
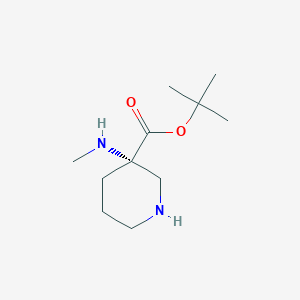
![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/structure/B12441883.png)
![Tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate](/img/structure/B12441891.png)
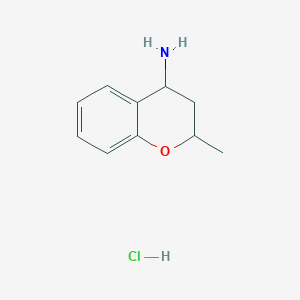
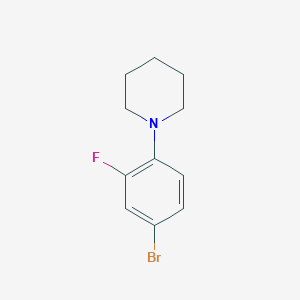
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylpropanamide](/img/structure/B12441904.png)
